molecular formula C11H12N4O B8571131 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)-

1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)-

Cat. No.: B8571131
M. Wt: 216.24 g/mol
InChI Key: QZPHTPXTFSOOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- typically involves the reaction of amidrazones with activated nitriles. For instance, N-arylbenzamidrazones can react with ethyl 2-cyano-3-ethoxybut-2-enoate in ethanol, catalyzed by triethylamine, to yield 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives . Another method involves the reaction of amidrazones with bis-(methylthio)methylidene)malononitrile in an ethanol/triethylamine/DMF mixture .

Industrial Production Methods

While specific industrial production methods for 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any oxidized forms of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazole derivatives.

Scientific Research Applications

1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to their therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- stands out due to its specific structural features and the unique biological activities of its derivatives. Its o-tolyl group provides distinct steric and electronic properties, making it a valuable compound for developing new therapeutic agents and materials.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

5-amino-1-(2-methylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C11H12N4O/c1-7-4-2-3-5-9(7)15-10(12)8(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16)

InChI Key

QZPHTPXTFSOOGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

300 ml of 96% strength sulphuric acid are cautiously added to 40.0 g (201.8 mmol) of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carbonitrile (Example 8A) while cooling in ice. The mixture is then heated to 40° C. and stirred for 2 hours at this temperature. After cooling, it is poured into 2 l of ice-water and cautiously neutralized with 50% strength sodium hydroxide solution. After extraction with ethyl acetate three times (2 l each time) the combined organic phases are washed with saturated sodium chloride solution and dried over sodium sulphate, and the solvent is distilled off under reduced pressure. 36.0 g (82% of theory) of product (purity>90%) are obtained and are employed without further purification in subsequent reactions.
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